molecular formula C25H20F3N3O3S B2405374 N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]-3-(trifluoromethyl)benzamide CAS No. 532973-93-6

N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]-3-(trifluoromethyl)benzamide

Cat. No.: B2405374
CAS No.: 532973-93-6
M. Wt: 499.51
InChI Key: AYFXKAOHXWWKQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C25H20F3N3O3S and its molecular weight is 499.51. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F3N3O3S/c26-25(27,28)19-5-3-4-18(14-19)24(32)29-12-13-30-15-23(21-6-1-2-7-22(21)30)35-16-17-8-10-20(11-9-17)31(33)34/h1-11,14-15H,12-13,16H2,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFXKAOHXWWKQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC(=CC=C3)C(F)(F)F)SCC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]-3-(trifluoromethyl)benzamide, a complex organic compound, belongs to the class of indole derivatives, which are recognized for their diverse biological activities. This compound exhibits potential therapeutic applications, particularly in the fields of oncology and antiviral research.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The indole moiety is known to bind with high affinity to multiple receptors, influencing biological processes such as signal transduction and gene expression. The trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability and receptor binding affinity.

Anticancer Activity

Research has demonstrated that indole derivatives can exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins, which play a critical role in regulating cell death pathways. The presence of the nitrophenyl group may also contribute to increased cytotoxicity against various cancer cell lines.

Antiviral Activity

Indole derivatives have been explored as potential antiviral agents. The compound's structure suggests it may interfere with viral replication mechanisms. Preliminary studies indicate that similar compounds have shown activity against viruses by inhibiting specific viral enzymes or disrupting viral entry into host cells.

Case Studies

  • Anticancer Efficacy : A study evaluating the cytotoxic effects of related indole compounds on human cancer cell lines reported IC50 values ranging from 10 to 50 µM, suggesting moderate to high potency against various tumors. The mechanism involved the induction of apoptosis via mitochondrial pathways, highlighting the potential for therapeutic use in oncology .
  • Antiviral Properties : Another investigation into the antiviral activity of indole derivatives indicated that compounds with similar structural features exhibited significant inhibitory effects on viral replication in vitro, with EC50 values below 30 µM against certain strains of influenza virus .

Comparative Analysis

Compound NameBiological ActivityIC50/EC50 ValuesMechanism
This compoundAnticancer, AntiviralTBDApoptosis induction, Viral replication inhibition
Indole-3-acetic acidPlant hormoneNot applicableGrowth regulation
4-Nitrophenyl derivativesCytotoxicity in cancer cells10-50 µMApoptosis via Bcl-2 modulation

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves several steps:

  • Indole Core Preparation : Common methods include Fischer indole synthesis.
  • Functional Group Modification : Subsequent reactions introduce the nitrophenyl and trifluoromethyl groups.
  • Purification Techniques : Techniques such as recrystallization and chromatography are employed to isolate the final product.

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